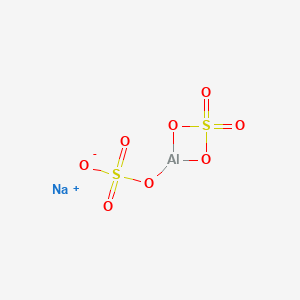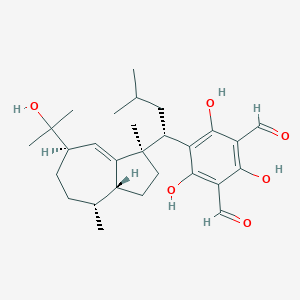
2-Methacryloxyethyl D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methacryloxyethyl D-glucopyranoside is a chemical compound with the molecular formula C12H20O8 and a molecular weight of 292.28 g/mol . It is a derivative of D-glucopyranoside and contains a methacryloxyethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-Methacryloxyethyl D-glucopyranoside (GEMA) is a synthetic polymer that has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . This suggests that the primary targets of GEMA are the clotting factors in the blood coagulation cascade.
Mode of Action
It is known that gema interacts with clotting factors, inhibiting their activity and thereby preventing the activation of coagulation . This interaction likely involves the formation of a complex between GEMA and the clotting factors, which prevents the latter from initiating the coagulation cascade.
Biochemical Pathways
GEMA affects the blood coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot. By inhibiting the activity of clotting factors, GEMA disrupts this pathway, preventing the formation of a clot . The downstream effects of this action include a reduction in blood clotting, which can be beneficial in conditions where excessive clotting is a problem.
Result of Action
The primary result of GEMA’s action is a reduction in blood clotting. This can be beneficial in conditions where excessive clotting is a problem, such as in certain cardiovascular diseases . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methacryloxyethyl D-glucopyranoside can be synthesized from 2-Hydroxyethyl methacrylate and alpha-D-Methylglucoside . The reaction involves the esterification of the hydroxyl group of alpha-D-Methylglucoside with the methacryloxy group of 2-Hydroxyethyl methacrylate under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced in aqueous solutions containing inhibitors like 200 ppm MEHQ to prevent premature polymerization . The production process involves maintaining specific temperature and pH conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methacryloxyethyl D-glucopyranoside undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in drug delivery systems.
Esterification and Transesterification: These reactions are common due to the presence of ester groups in the compound.
Common Reagents and Conditions:
Polymerization: Initiated using free radical initiators like (Azobisisobutyronitrile) under controlled temperature conditions.
Esterification: Typically involves acid or base catalysts to facilitate the reaction.
Major Products Formed:
Hydrogels: Formed through polymerization, used in various biomedical applications.
Modified Esters: Resulting from esterification reactions, used in further chemical synthesis.
Scientific Research Applications
2-Methacryloxyethyl D-glucopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxyethyl methacrylate: A precursor in the synthesis of 2-Methacryloxyethyl D-glucopyranoside.
Methacryloxyethyl glucoside: Another derivative with similar properties.
Uniqueness: this compound is unique due to its combination of methacryloxy and glucopyranoside groups, which impart specific chemical and physical properties. Its ability to form biocompatible hydrogels makes it particularly valuable in biomedical applications .
Properties
IUPAC Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQRLZZWFINMDP-BGNLRFAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927559 |
Source


|
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132153-84-5 |
Source


|
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
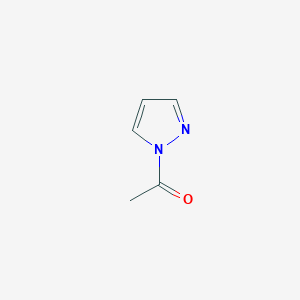
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
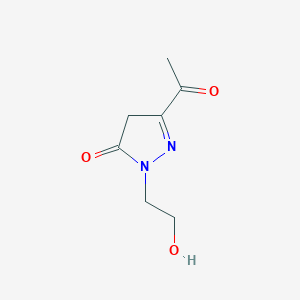
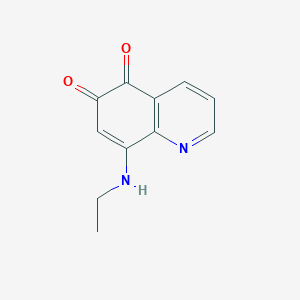
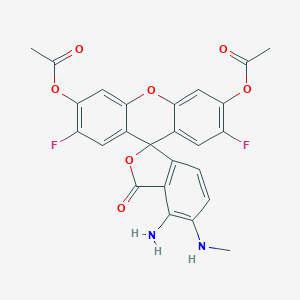

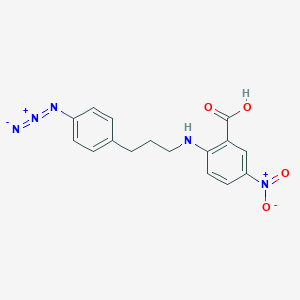
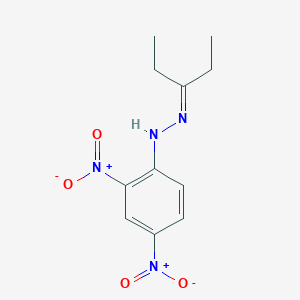
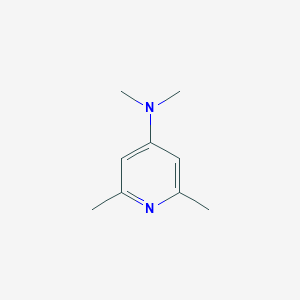
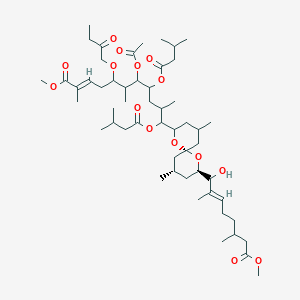
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
